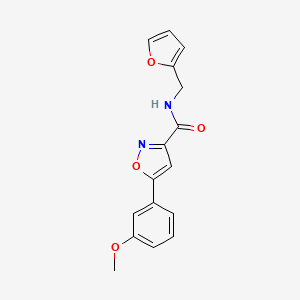
N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a member of methoxybenzenes.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis and Characterization : N-substituted compounds like N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide are synthesized and characterized using various techniques. For instance, certain derivatives have been synthesized through reactions involving acetylacetone or malononitrile, and their structures are confirmed via spectral data (IR, MS, NMR) (Hassan, Hafez, & Osman, 2014). Similarly, compounds involving a reductive cyclization process are synthesized and their structure elucidated based on IR, NMR, and LC-MS data (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).
Crystal Structure Analysis : Understanding the crystal structure of these compounds is essential for their application in various fields. X-ray diffraction analysis is commonly used to determine the crystal structure of synthesized compounds, providing insights into their molecular and solid-state structure (Wang et al., 2012), (Rahmani et al., 2017).
Biological and Pharmaceutical Applications
Anticancer and Antibacterial Activity : Some N-substituted compounds demonstrate significant anticancer and antibacterial activities. They are screened against various cancer cell lines and bacteria, showing potential as therapeutic agents. This is evidenced by studies evaluating the cytotoxicity against Ehrlich Ascites Carcinoma cells and the antibacterial efficacy against different bacterial strains (Hassan, Hafez, & Osman, 2014), (Aghekyan et al., 2020).
Antiprotozoal Agents : Specific derivatives, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibit promising antiprotozoal activities. These compounds are synthesized through intricate pathways and screened against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Antidiabetic Screening : Derivatives like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides show potential in antidiabetic applications. They are synthesized through specific reactions and tested for their inhibitory activity against α-amylase, indicating their relevance in managing diabetes (Lalpara et al., 2021).
Anion-directed Organized Assemblies : The compound's interaction with different anions leads to organized assemblies, which are crucial for understanding molecular interactions and designing novel materials (Zheng et al., 2013).
Propriétés
Nom du produit |
N-(2-furanylmethyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c1-20-12-5-2-4-11(8-12)15-9-14(18-22-15)16(19)17-10-13-6-3-7-21-13/h2-9H,10H2,1H3,(H,17,19) |
Clé InChI |
VLTZRGPEWQWHCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



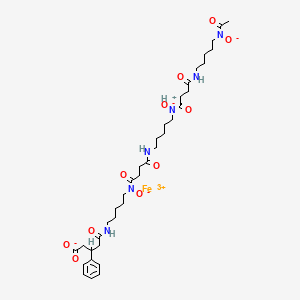
![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)

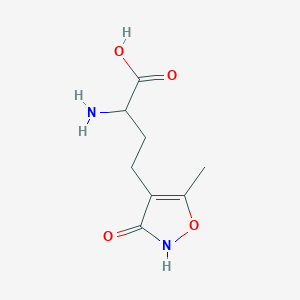
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
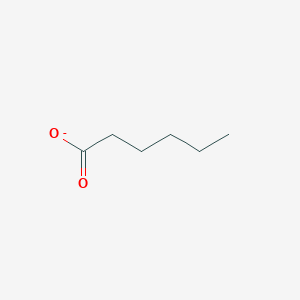
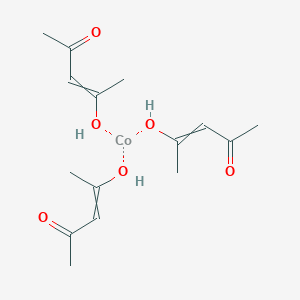
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)